

The Rise and Pivot of ACP-319: A Selective PI3K δ Inhibitor

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Compound of Interest

Compound Name: ACP-319

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An In-depth Technical Guide on the Discovery, Mechanism, and Developmental History of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-319, also known as AMG-319, is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). Initially developed by Amgen for autoimmune diseases, its ability to modulate lymphocyte signaling led to its investigation as a potential anti-cancer agent, particularly in B-cell malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of **ACP-319**. It details its biochemical and cellular activity, the rationale for its combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, and summarizes key preclinical and clinical findings. While further development of **ACP-319** is not currently planned, the story of its development offers valuable insights into the therapeutic targeting of the PI3K pathway and the strategic evolution of drug development programs.

Discovery and Developmental History

ACP-319 was first identified and developed by Amgen under the designation AMG-319.^[1] The initial therapeutic focus for this selective PI3K δ inhibitor was on autoimmune conditions, such as rheumatoid arthritis, owing to the critical role of PI3K δ in the function of immune cells.^[1] Subsequent research, however, highlighted its potential in oncology, specifically in inhibiting the

proliferation of cancer cells. This led to a strategic pivot towards investigating its efficacy in treating various cancers.[2]

In a key strategic move, Acerta Pharma acquired the rights to **ACP-319**.^[3] This placed **ACP-319** in a portfolio alongside acalabrutinib (ACP-196), a highly selective second-generation BTK inhibitor. AstraZeneca later acquired a majority stake in Acerta Pharma, further shaping the developmental trajectory of **ACP-319**.^{[3][4][5]} The primary focus of its clinical investigation shifted to its use in combination with acalabrutinib for B-cell malignancies.^[6]

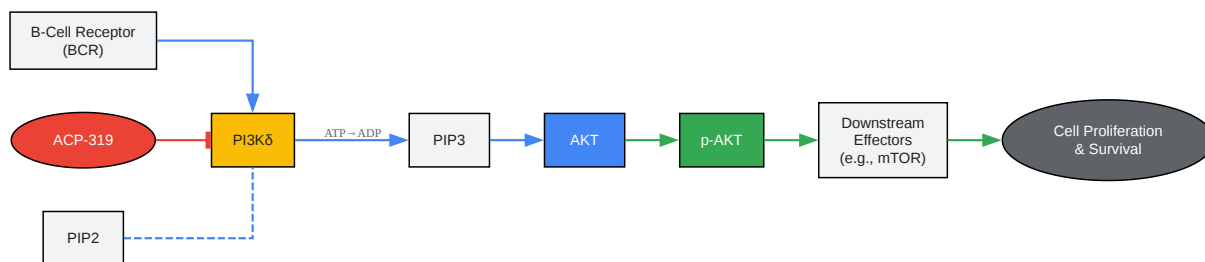
Mechanism of Action

ACP-319 is a highly selective inhibitor of the p110 δ catalytic subunit of Class IA PI3K.^[2] PI3K δ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, which is often dysregulated in B-cell lymphomas.

Upon activation of the BCR, PI3K δ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, most notably the AKT/mTOR pathway, which promotes cell survival, proliferation, and growth.

By selectively inhibiting PI3K δ , **ACP-319** blocks the production of PIP3, leading to the downregulation of the PI3K/AKT signaling cascade. This results in decreased phosphorylation of AKT, a key downstream effector, ultimately inhibiting the pro-survival signals and inducing apoptosis in malignant B-cells.^[7]

Signaling Pathway



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ACP-319 inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and subsequent AKT activation.

Quantitative Data

The potency and selectivity of **ACP-319** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of ACP-319 against PI3K Isoforms

PI3K Isoform	IC50 (nM)
PI3Kδ	18
PI3Kγ	850
PI3Kβ	2,700
PI3Kα	33,000

Data sourced from MedchemExpress.

Table 2: Cellular Activity of ACP-319

Assay	Cell Type	IC50
pAKTS473 Inhibition	Neoplastic B-cell lines	Low single to double digit nM
Human Whole Blood Assay (HWB)	Human Whole Blood	16 nM

Data sourced from ASH Publications and J Med Chem.[2][7]

Experimental Protocols

This section outlines the generalized methodologies for key experiments used in the characterization of **ACP-319**.

PI3K δ Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

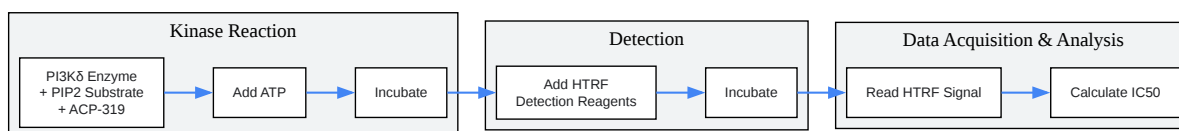
This assay quantitatively measures the enzymatic activity of PI3K δ and the inhibitory effect of compounds like **ACP-319**.

Principle: The assay measures the production of PIP3 from PIP2 by PI3K δ . The detection system uses a competitive immunoassay format with a Europium-labeled anti-GST antibody, a GST-tagged PH domain that binds PIP3, and biotinylated PIP3 linked to a fluorescent acceptor (e.g., APC). PIP3 produced by the kinase reaction displaces the biotinylated PIP3 from the complex, leading to a decrease in the HTRF signal.

Protocol:

- **Reaction Setup:** In a 384-well plate, combine the PI3K δ enzyme, PIP2 substrate, and varying concentrations of **ACP-319** in a reaction buffer containing ATP and MgCl₂.
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
- **Detection:** Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody, GST-PH domain, and biotin-PIP3-acceptor conjugate).

- **Signal Measurement:** After a further incubation period, read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both donor and acceptor wavelengths.
- **Data Analysis:** Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.



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Workflow for the HTRF-based PI3K δ kinase assay.

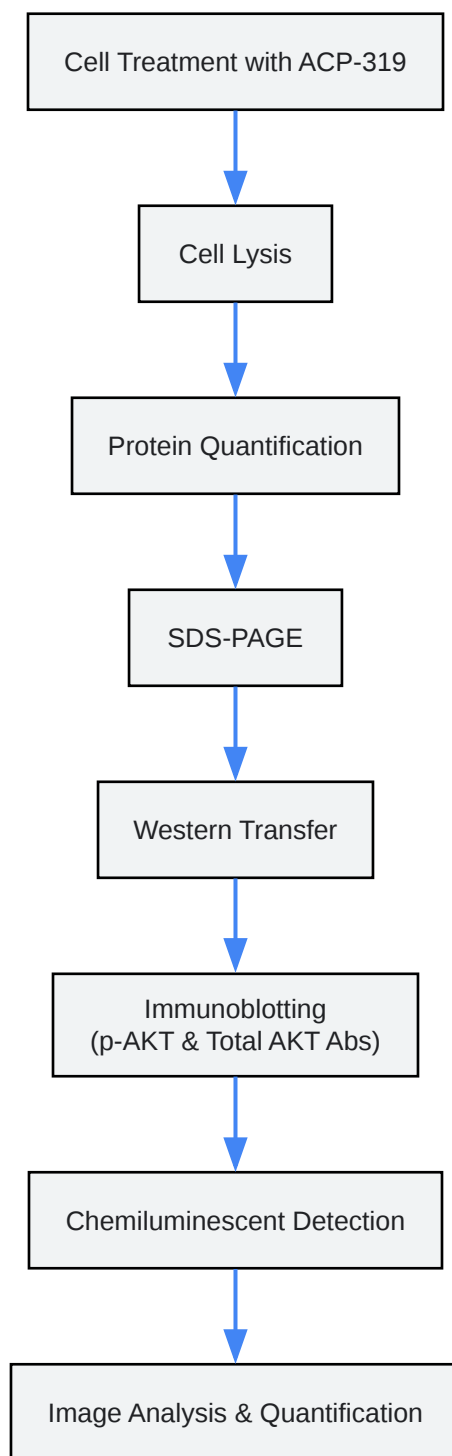
p-AKT (Ser473) Western Blot Analysis in B-cell Lines

This method is used to assess the downstream cellular activity of **ACP-319** by measuring the phosphorylation of AKT.

Protocol:

- **Cell Culture and Treatment:** Culture B-cell lymphoma cell lines to a suitable density and then treat with various concentrations of **ACP-319** for a specified duration.
- **Cell Lysis:** Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**

- Block the membrane to prevent non-specific antibody binding.
- Incubate with a primary antibody specific for phosphorylated AKT (Ser473).
- Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT or a loading control (e.g., β -actin) to determine the effect of **ACP-319** on AKT phosphorylation.



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Workflow for p-AKT Western Blot analysis.

In Vivo B-cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **ACP-319**, both as a single agent and in combination therapies.

Protocol:

- **Cell Line Preparation:** Culture a suitable human B-cell lymphoma cell line (e.g., from a diffuse large B-cell lymphoma).
- **Animal Model:** Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.
- **Tumor Implantation:** Subcutaneously inject a suspension of the B-cell lymphoma cells into the flank of the mice.
- **Tumor Growth and Treatment:** Allow the tumors to grow to a palpable size. Then, randomize the mice into treatment groups (e.g., vehicle control, **ACP-319**, acalabrutinib, combination). Administer the treatments according to the planned schedule (e.g., daily oral gavage).
- **Efficacy Assessment:** Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and body weight of the mice.
- **Endpoint and Analysis:** At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the different treatment groups to assess efficacy.

Summary of Preclinical and Clinical Findings

Preclinical studies demonstrated that **ACP-319** potently and selectively inhibits PI3K δ , leading to the suppression of pAKT signaling and reduced viability of B-cell lymphoma cell lines.^[7] In vivo xenograft models showed that **ACP-319** could inhibit tumor growth.^[7]

The primary clinical investigation of **ACP-319** was in combination with the BTK inhibitor acalabrutinib. A Phase 1/2 study (NCT02328014) evaluated this combination in patients with relapsed/refractory B-cell malignancies. The rationale for this combination was the potential for synergistic or additive effects by targeting two key nodes in the BCR signaling pathway. While

the combination showed some clinical activity, it was also associated with treatment-limiting toxicities. Ultimately, a decision was made not to pursue further development of **ACP-319**.

Conclusion

ACP-319 (AMG-319) is a well-characterized, potent, and selective PI3K δ inhibitor that progressed from a discovery program for autoimmune diseases to clinical trials in oncology. Its development highlights the therapeutic potential of targeting the PI3K δ pathway in B-cell malignancies. Although its clinical development has been discontinued, the data generated from the preclinical and clinical studies of **ACP-319** have contributed to the broader understanding of PI3K δ inhibition, including its therapeutic potential and associated challenges. The journey of **ACP-319** serves as an important case study for researchers and professionals in the field of drug development, illustrating the complex interplay of efficacy, safety, and strategic portfolio management in bringing new therapies to patients.

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